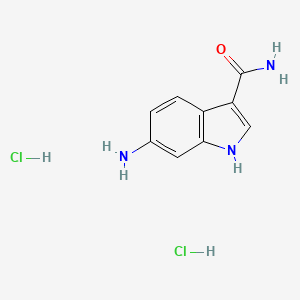

6-amino-1H-indole-3-carboxamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

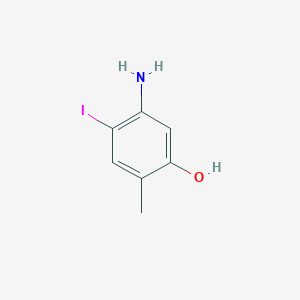

6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound with the molecular formula C9H11Cl2N3O . It is a natural product found in Isatis tinctoria and Zyzzya .

Synthesis Analysis

The synthesis of indole carboxamides, such as 6-amino-1H-indole-3-carboxamide dihydrochloride, often involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate . CDI is commonly used to convert amines to amides, carbamates, and urea .Molecular Structure Analysis

The InChI code for 6-amino-1H-indole-3-carboxamide dihydrochloride is 1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H . This compound has an average mass of 248.109 Da and a monoisotopic mass of 247.027924 Da .Chemical Reactions Analysis

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, are key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, have shown promising antiviral activity. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a similar compound, demonstrated inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Potential

Indole derivatives have been studied for their potential anticancer properties. The indole nucleus is found in many important synthetic drug molecules, providing a valuable idea for treatment .

Antioxidant Activity

Indole derivatives also possess antioxidant activities. This makes them interesting for researchers to synthesize a variety of indole derivatives .

Antimicrobial Properties

Indole derivatives have shown antimicrobial properties against various pathogens. For example, indole-3-carboxamido-polyamine conjugates have shown antimicrobial evaluations against MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans (ATCC 208821) .

Antidiabetic Applications

Indole derivatives have been studied for their antidiabetic properties. They have shown potential in the treatment of diabetes .

Antimalarial Applications

Indole derivatives have also been studied for their antimalarial properties. They have shown potential in the treatment of malaria .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities. This makes them potential candidates for the treatment of diseases like Alzheimer’s .

Mecanismo De Acción

Target of Action

The primary targets of 6-amino-1H-indole-3-carboxamide dihydrochloride are a variety of enzymes and proteins . The compound forms hydrogen bonds with these targets, which can inhibit their activity .

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, affecting their normal function .

Biochemical Pathways

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . These activities can affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

The molecular and cellular effects of 6-amino-1H-indole-3-carboxamide dihydrochloride’s action are dependent on its specific targets and the biochemical pathways it affects. For example, its inhibitory action on certain enzymes and proteins can lead to changes in cellular processes .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-1H-indole-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZYERKVTWFFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-indole-3-carboxamide dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)